exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate
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Overview
Description
Exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate is a complex organic compound that belongs to the class of tropane alkaloids. This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It has significant applications in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate typically involves multiple steps. One common method starts with the preparation of the tropane skeleton, which is achieved through the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological systems, including its binding to specific receptors and enzymes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-8-azabicyclo(3.2.1)oct-3-yl acetate
- Benzeneacetic acid, α-methylene-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
Uniqueness
Exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate is unique due to its specific structural features, including the presence of a pyrrolidinepropanoate group and its dihydrochloride hydrate form. These characteristics contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
87168-45-4 |
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Molecular Formula |
C15H28Cl2N2O2 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-pyrrolidin-1-ylpropanoate;dihydrochloride |
InChI |
InChI=1S/C15H26N2O2.2ClH/c1-16-12-4-5-13(16)11-14(10-12)19-15(18)6-9-17-7-2-3-8-17;;/h12-14H,2-11H2,1H3;2*1H |
InChI Key |
OCUFAPCZYRLCMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)CCN3CCCC3.Cl.Cl |
Origin of Product |
United States |
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